Cas no 98138-26-2 ((1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide)

(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide structure
98138-26-2 structure
Product Name:(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide
CAS No:98138-26-2
MF:C5H13N3O
MW:131.176220655441
CID:801626
PubChem ID:16776063
Update Time:2025-07-19

(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide Chemical and Physical Properties

Names and Identifiers

    • 3-(Dimethylamino)-N'-hydroxypropanimidamide
    • (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide(SALTDATA: FREE)
    • 3-DIMETHYLAMINO-N-HYDROXY-PROPIONAMIDINE
    • 3-(dimethylamino)propanamidoxime
    • 3-Diethylamino-N-hydroxy-propionamidine
    • 3-dimethylamino-propionamide oxime
    • 3-Dimethylamino-propionamidoxim
    • YDA13826
    • EN300-63672
    • MFCD09048502
    • BS-36277
    • DTXSID10913430
    • 3-Diethylamino-N-hydroxypropionamidine
    • AKOS030240948
    • 3-(DIMETHYLAMINO)-N-HYDROXYPROPANIMIDAMIDE
    • A925941
    • 98138-26-2
    • AKOS000132271
    • (1Z)-3-(Dimethylamino)-N'-hydroxypropanimidamide
    • (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide
    • MDL: MFCD09048502
    • Inchi: 1S/C5H13N3O/c1-8(2)4-3-5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7)
    • InChI Key: GZXWUQNIEZZMND-UHFFFAOYSA-N
    • SMILES: O/N=C(/CCN(C)C)\N

Computed Properties

  • Exact Mass: 131.10600
  • Monoisotopic Mass: 131.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.08
  • Boiling Point: 246.9°Cat760mmHg
  • Flash Point: 103.1°C
  • Refractive Index: 1.492
  • PSA: 59.35000
  • LogP: 0.38480

(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
061512-250mg
1Z)-3-(Dimethylamino)-N'-hydroxypropanimidamide
98138-26-2 95%
250mg
£105.00 2022-02-28
Fluorochem
061512-1g
1Z)-3-(Dimethylamino)-N'-hydroxypropanimidamide
98138-26-2 95%
1g
£176.00 2022-02-28
Fluorochem
061512-5g
1Z)-3-(Dimethylamino)-N'-hydroxypropanimidamide
98138-26-2 95%
5g
£576.00 2022-02-28
Fluorochem
061512-10g
1Z)-3-(Dimethylamino)-N'-hydroxypropanimidamide
98138-26-2 95%
10g
£932.00 2022-02-28
TRC
Z701710-100mg
(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide
98138-26-2
100mg
$ 70.00 2022-06-02
TRC
Z701710-500mg
(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide
98138-26-2
500mg
$ 230.00 2022-06-02
TRC
Z701710-1g
(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide
98138-26-2
1g
$ 340.00 2022-06-02
eNovation Chemicals LLC
Y1240225-1g
3-DIMETHYLAMINO-N-HYDROXY-PROPIONAMIDINE
98138-26-2 95%
1g
$220 2023-09-04
eNovation Chemicals LLC
Y1240225-5g
3-DIMETHYLAMINO-N-HYDROXY-PROPIONAMIDINE
98138-26-2 95%
5g
$680 2023-09-04
Enamine
EN300-63672-0.05g
3-(dimethylamino)-N'-hydroxypropanimidamide
98138-26-2
0.05g
$174.0 2023-05-25

(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:98138-26-2)(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide
Order Number:A925941
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:45
Price ($):222.0/354.0
Email:sales@amadischem.com

Additional information on (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide

Professional Introduction to (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide (CAS No. 98138-26-2)

(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 98138-26-2, belongs to the class of imidamide derivatives, which are known for their diverse applications in medicinal chemistry. The presence of both a dimethylamino group and a hydroxyl group in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide consists of an imidamide core linked to a propanediol moiety, with the dimethylamino group attached to one of the nitrogen atoms. This configuration imparts a certain level of flexibility and reactivity to the molecule, which can be exploited in various synthetic pathways. The hydroxyl group, in particular, serves as a potential site for hydrogen bonding interactions, both within the molecule and with other biological targets. Such interactions are crucial for modulating the compound's bioactivity and determining its mechanism of action in biological systems.

In recent years, there has been growing interest in imidamide derivatives as pharmacological intermediates due to their ability to interact with biological macromolecules such as enzymes and receptors. The specific arrangement of functional groups in (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide suggests that it may exhibit inhibitory or modulatory effects on certain biological pathways. For instance, the dimethylamino group can enhance lipophilicity, facilitating membrane penetration, while the hydroxyl group can participate in hydrogen bonding networks, influencing binding affinity and specificity.

Current research in pharmaceutical chemistry increasingly emphasizes the development of molecules with tailored properties to improve therapeutic efficacy and reduce side effects. The structural features of (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide make it a promising candidate for further investigation in this context. Studies have begun to explore its potential applications in drug discovery, particularly in the design of small-molecule inhibitors targeting various diseases. The compound's ability to engage with biological targets through multiple interaction modes offers a versatile platform for medicinal chemists to develop novel therapeutic strategies.

The synthesis of (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide presents unique challenges due to its complex functional groups. However, advances in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for research purposes. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and enantiopurity, which are critical for evaluating its biological activity. These synthetic advancements not only facilitate access to the compound but also enable researchers to modify its structure systematically, leading to libraries of derivatives with enhanced properties.

Evaluation of the pharmacological profile of (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide is ongoing in several academic and industrial laboratories. Preliminary studies have indicated that this compound may exhibit interesting properties when tested against specific biological targets. For example, its interaction with enzymes involved in metabolic pathways or receptors associated with neurological disorders has been hypothesized based on computational modeling and docking studies. Such investigations are crucial for understanding the compound's potential therapeutic value and identifying suitable indications for further clinical development.

The role of computational chemistry in drug discovery has become increasingly prominent, particularly in predicting the binding affinity and selectivity of small molecules like (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide. Advanced computational methods allow researchers to simulate molecular interactions at an atomic level, providing insights into how the compound might behave within a biological system. These simulations can guide experimental design by highlighting key structural features that contribute to bioactivity and by predicting potential side effects or off-target interactions. This interdisciplinary approach combines experimental expertise with computational power to accelerate the discovery process.

The future prospects for (1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide appear promising as more research unfolds. Its unique structural characteristics position it as a valuable scaffold for developing new drugs targeting various diseases. As our understanding of biological systems continues to evolve, compounds like this one will play a critical role in addressing unmet medical needs through innovative therapeutic solutions. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing this potential fully.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98138-26-2)(1Z)-3-(dimethylamino)-N'-hydroxypropanimidamide
A925941
Purity:99%/99%
Quantity:1g/5g
Price ($):222.0/354.0
Email